![molecular formula C21H15NO3S B2971437 4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate CAS No. 431917-58-7](/img/structure/B2971437.png)
4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves several steps. Initially, 2-(chloromethyl)-1H-benzo[d]imidazole (I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid. Benzo[d]oxazole-2-thiol (II) was synthesized by the reaction of a methanolic solution of 2-aminophenol with potassium hydroxide .Molecular Structure Analysis
The molecular structure of “4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate” can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate” can be determined using various techniques. For instance, its melting point can be determined, and its structure can be confirmed by IR, 1H NMR, 13C NMR, and mass spectroscopy .Applications De Recherche Scientifique
Photoluminescent Properties and Mesophase Behavior
Research on 1,3,4-oxadiazole derivatives has shown that these compounds exhibit interesting mesomorphic and photoluminescent properties. For instance, a study by Han et al. (2010) on cholesteryl and methyl 1,3,4-oxadiazole derivatives demonstrated wide mesomorphic temperature ranges and strong blue fluorescence emissions, suggesting applications in liquid crystal displays and optoelectronic devices (Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L.-r., 2010).
Catalytic and Antimicrobial Activities
A variety of benzyl/phenyl-substituted triazole and oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties and catalytic activities. Baytas et al. (2012) reported on triazole derivatives with significant scavenging and lipid peroxidation inhibition effects, indicating potential for development as antioxidant agents (Baytas, S., Kapçak, E., Çoban, T., & Özbilge, H., 2012).
Molecular Structures and Crystallography
The crystal structures of compounds with benzoxazole and related structures have been extensively studied to understand their molecular properties and potential applications. For example, Gonzaga et al. (2016) explored the crystal structures of triazole-based compounds with active α-glycosidase inhibition, offering insights into the design of new bioactive molecules (Gonzaga, D., Silva, F. C., Ferreira, V., Wardell, J., & Wardell, S., 2016).
Electrochemical and Optical Properties
The electrochemical and optical properties of novel polymer-based materials incorporating azobenzene, coumarine, and fluorescein units have been investigated, revealing multicolored electrochromism and potential for use in electrochromic devices (Yigit, D., Udum, Y., Güllü, M., & Toppare, L., 2014).
Antiproliferative Agents
New quinuclidinone derivatives have been synthesized and evaluated as potential anti-cancer agents, showing promising anti-proliferative activity against various cancer cell lines, suggesting the potential of similar structures in the development of new anticancer drugs (Soni, J., Sanghvi, S., Devkar, R., & Thakore, S., 2015).
Propriétés
IUPAC Name |
[4-(1,3-benzoxazol-2-ylsulfanylmethyl)phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c23-20(16-6-2-1-3-7-16)24-17-12-10-15(11-13-17)14-26-21-22-18-8-4-5-9-19(18)25-21/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPSRDXEYSXKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B2971356.png)
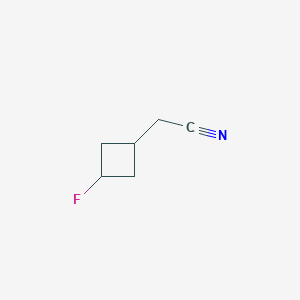
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2971358.png)
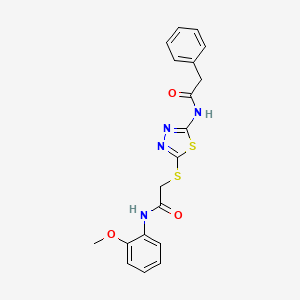

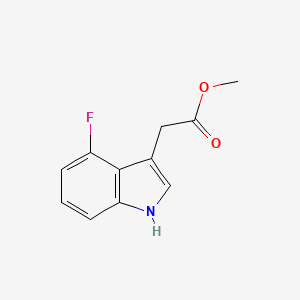
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)
![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)
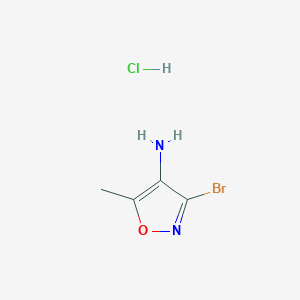
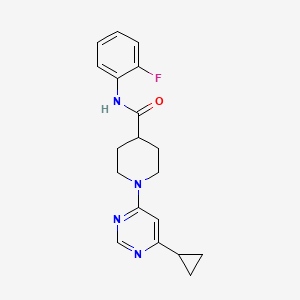
![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2971374.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2971377.png)